molecular formula C11H15Cl2NO2S B272309 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide

Cat. No. B272309
M. Wt: 296.2 g/mol
InChI Key: TXHUBFLSBLHILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, also known as DCMBS, is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes by 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide could lead to various physiological effects, including the reduction of tumor growth and the treatment of osteoporosis.
Biochemical and Physiological Effects:
4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the potential treatment of osteoporosis. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has also been studied for its potential antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in lab experiments is its potential as a ligand for the development of metal-organic frameworks. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is also relatively easy to synthesize and purify. However, one of the limitations of using 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in lab experiments is its potential toxicity, which could limit its use in vivo.

Future Directions

There are various future directions for the study of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide, including the development of new synthetic methods, the investigation of its potential as a carbonic anhydrase inhibitor for the treatment of cancer and osteoporosis, and the exploration of its potential as an antibacterial and antifungal agent. Further studies are also needed to determine the toxicity and pharmacokinetics of 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide in vivo.
Conclusion:
In conclusion, 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a potential inhibitor of carbonic anhydrase enzymes, and as a potential anticancer and osteoporosis treatment. While there are limitations to its use in lab experiments, further studies are needed to fully understand its potential and limitations.

Synthesis Methods

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography or recrystallization. Other methods involve the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with diethylamine hydrochloride or the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with diethylamine.

Scientific Research Applications

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has been used in various scientific research applications, including as a ligand for the development of metal-organic frameworks, as a precursor for the synthesis of sulfonamide-based drugs, and as a potential inhibitor of carbonic anhydrase enzymes. 4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

Product Name

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

IUPAC Name

4,5-dichloro-N,N-diethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO2S/c1-4-14(5-2)17(15,16)11-7-10(13)9(12)6-8(11)3/h6-7H,4-5H2,1-3H3

InChI Key

TXHUBFLSBLHILO-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)Cl)Cl

Origin of Product

United States

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